1-(2-(2-(3,5-Dichlorophenyl)morpholino)-2-oxoethyl)pyrrolidine-2,5-dione
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Overview
Description
Starting Material: 3,5-Dichloroaniline
Reagents: Morpholine, formaldehyde
Conditions: Heating under reflux
Final Coupling Reaction:
Starting Material: Intermediate from previous steps
Reagents: Appropriate coupling agents (e.g., EDC, DCC)
Conditions: Room temperature to moderate heating
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(3,5-Dichlorophenyl)morpholino)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions
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Formation of Pyrrolidine-2,5-dione Core:
Starting Material: Succinimide
Reagents: Acetic anhydride, pyridine
Conditions: Reflux for several hours
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-(3,5-Dichlorophenyl)morpholino)-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydride in DMF (dimethylformamide)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-(2-(3,5-Dichlorophenyl)morpholino)-2-oxoethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(2-(3,5-Dichlorophenyl)morpholino)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl moiety may enhance binding affinity, while the morpholino group can influence the compound’s solubility and bioavailability. The pyrrolidine-2,5-dione core is crucial for the compound’s stability and reactivity.
Comparison with Similar Compounds
- 1-(3,5-Dichlorophenyl)-3-(4-morpholinyl)pyrrolidine-2,5-dione
- 1-(3,5-Dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione
Comparison: Compared to similar compounds, 1-(2-(2-(3,5-Dichlorophenyl)morpholino)-2-oxoethyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both morpholino and dichlorophenyl groups
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential advancements in medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
1-[2-[2-(3,5-dichlorophenyl)morpholin-4-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4/c17-11-5-10(6-12(18)7-11)13-8-19(3-4-24-13)16(23)9-20-14(21)1-2-15(20)22/h5-7,13H,1-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSXBLKFAAFMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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